molecular formula C9H17NO B1630890 3-Ethylhexahydro-1-methyl-2H-azepin-2-one CAS No. 59891-41-7

3-Ethylhexahydro-1-methyl-2H-azepin-2-one

Cat. No. B1630890
CAS RN: 59891-41-7
M. Wt: 155.24 g/mol
InChI Key: TWJZVJYUCAHEGB-UHFFFAOYSA-N
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Description

3-Ethylhexahydro-1-methyl-2H-azepin-2-one, also known as EMAO, is a cyclic tertiary amine that has gained significant attention in the scientific community due to its unique properties and potential applications. EMAO has been synthesized using various methods, and its mechanism of action and biochemical and physiological effects have been studied extensively.

Mechanism Of Action

The mechanism of action of 3-Ethylhexahydro-1-methyl-2H-azepin-2-one is not fully understood, but it is believed to act as a modulator of neurotransmitter receptors in the brain. 3-Ethylhexahydro-1-methyl-2H-azepin-2-one has been shown to bind to the N-methyl-D-aspartate (NMDA) receptor and the sigma-1 receptor, both of which are involved in the regulation of neuronal activity. 3-Ethylhexahydro-1-methyl-2H-azepin-2-one has also been shown to inhibit the reuptake of serotonin and norepinephrine, two neurotransmitters that play a key role in mood regulation.

Biochemical And Physiological Effects

3-Ethylhexahydro-1-methyl-2H-azepin-2-one has been shown to have a range of biochemical and physiological effects. In animal studies, 3-Ethylhexahydro-1-methyl-2H-azepin-2-one has been shown to improve cognitive function and memory retention. It has also been shown to have anxiolytic and antidepressant effects, potentially through its modulation of neurotransmitter receptors. 3-Ethylhexahydro-1-methyl-2H-azepin-2-one has also been investigated for its potential neuroprotective effects, particularly in the treatment of Alzheimer's disease.

Advantages And Limitations For Lab Experiments

3-Ethylhexahydro-1-methyl-2H-azepin-2-one has several advantages as a research tool. It is relatively easy to synthesize, and its purity can be improved through recrystallization. 3-Ethylhexahydro-1-methyl-2H-azepin-2-one has a high yield, making it cost-effective for large-scale experiments. However, 3-Ethylhexahydro-1-methyl-2H-azepin-2-one also has some limitations. It is a relatively new compound, and its mechanism of action is not fully understood. Additionally, 3-Ethylhexahydro-1-methyl-2H-azepin-2-one has not been extensively studied in humans, and its safety profile is not well-established.

Future Directions

There are several future directions for research on 3-Ethylhexahydro-1-methyl-2H-azepin-2-one. One area of interest is the development of 3-Ethylhexahydro-1-methyl-2H-azepin-2-one-based drugs for the treatment of various neurological disorders. Another area of research is the synthesis of new 3-Ethylhexahydro-1-methyl-2H-azepin-2-one analogs with improved properties, such as increased potency or selectivity. Additionally, 3-Ethylhexahydro-1-methyl-2H-azepin-2-one could be further investigated for its potential applications in material science, particularly in the synthesis of new polymers with unique properties.

Scientific Research Applications

3-Ethylhexahydro-1-methyl-2H-azepin-2-one has been studied for its potential application in various scientific fields, including organic chemistry, drug discovery, and material science. It has been used as a chiral auxiliary in asymmetric synthesis and as a building block in the synthesis of complex organic molecules. 3-Ethylhexahydro-1-methyl-2H-azepin-2-one has also been investigated as a potential drug candidate for the treatment of various diseases, including Alzheimer's disease, depression, and schizophrenia. In material science, 3-Ethylhexahydro-1-methyl-2H-azepin-2-one has been used as a monomer in the synthesis of polymers with unique properties.

properties

IUPAC Name

3-ethyl-1-methylazepan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17NO/c1-3-8-6-4-5-7-10(2)9(8)11/h8H,3-7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWJZVJYUCAHEGB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1CCCCN(C1=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50975299
Record name 3-Ethyl-1-methylazepan-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50975299
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

155.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Ethylhexahydro-1-methyl-2H-azepin-2-one

CAS RN

59891-41-7
Record name 3-Ethylhexahydro-1-methyl-2H-azepin-2-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=59891-41-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Ethylhexahydro-1-methyl-2H-azepin-2-one
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0059891417
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-Ethyl-1-methylazepan-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50975299
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-ethylhexahydro-1-methyl-2H-azepin-2-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.056.322
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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